Ethyl 4-oxocyclopent-2-enecarboxylate
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Overview
Description
Ethyl 4-oxocyclopent-2-enecarboxylate is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclopentene, featuring a keto group at the 4-position and an ester group at the 2-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-oxocyclopent-2-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyclopentanone in the presence of a base, followed by esterification. Another method includes the use of ethyl acetoacetate and a suitable aldehyde under acidic conditions to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxocyclopent-2-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-oxocyclopent-2-enecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which ethyl 4-oxocyclopent-2-enecarboxylate exerts its effects involves its interaction with various molecular targets. The keto and ester groups play crucial roles in its reactivity, enabling it to participate in a range of chemical transformations. These interactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new bonds and the generation of diverse products .
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester): This compound shares a similar structure but features a six-membered ring instead of a five-membered ring.
Ethyl 4-oxocyclohex-2-enecarboxylate: Another similar compound with a six-membered ring, differing in the position of the keto group
Uniqueness: Ethyl 4-oxocyclopent-2-enecarboxylate is unique due to its five-membered ring structure, which imparts distinct reactivity and properties compared to its six-membered ring analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
ethyl 4-oxocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-2-11-8(10)6-3-4-7(9)5-6/h3-4,6H,2,5H2,1H3 |
InChI Key |
BCDPFZNKMFTMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)C=C1 |
Origin of Product |
United States |
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